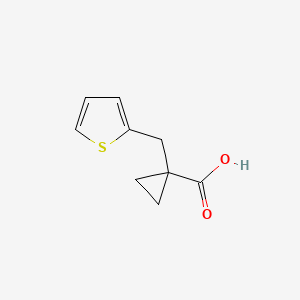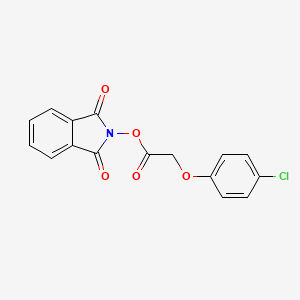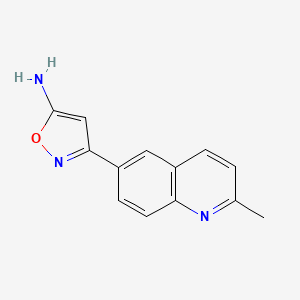
5-Amino-3-(2-methyl-6-quinolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2-methyl-6-quinolyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and moderate reaction conditions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2-methyl-6-quinolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group and the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Amino-3-(2-methyl-6-quinolyl)isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-methyl-6-quinolyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the quinoline moiety.
5-Amino-3-methylisoxazole-4-carboxylic acid: Another related compound with different functional groups.
Uniqueness
5-Amino-3-(2-methyl-6-quinolyl)isoxazole is unique due to the presence of both the isoxazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-(2-methylquinolin-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H11N3O/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,14H2,1H3 |
Clave InChI |
GTOUMVPPGYACBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C3=NOC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
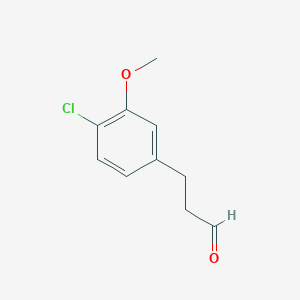
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)

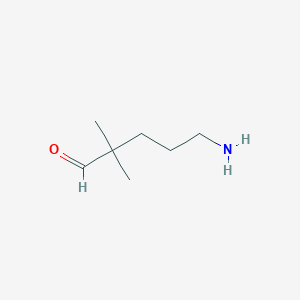
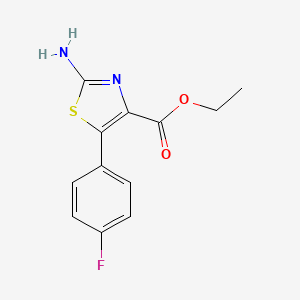
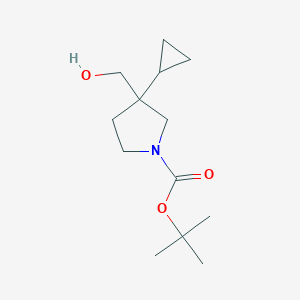
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
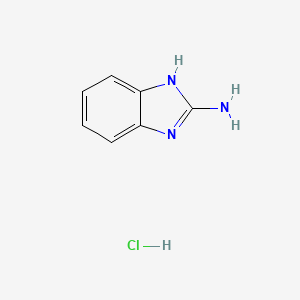
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)


